molecular formula C12H18O3 B1597375 Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate CAS No. 5421-90-9

Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate

Cat. No.: B1597375
CAS No.: 5421-90-9
M. Wt: 210.27 g/mol
InChI Key: RWKYZCXJMNVELJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Hagemann’s ester typically involve large-scale application of the synthetic routes mentioned above, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Hagemann’s ester can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert Hagemann’s ester into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of Hagemann’s ester.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Hagemann’s ester is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Hagemann’s ester involves its reactivity as a versatile intermediate in organic synthesis. The compound can undergo various chemical transformations, enabling the formation of complex molecules. Its molecular targets and pathways depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hagemann’s ester is unique due to its specific structure and reactivity, making it a valuable intermediate in the synthesis of a wide range of natural products and industrial chemicals. Its versatility and ease of preparation further enhance its significance in scientific research and industrial applications.

Properties

IUPAC Name

ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-4-9-7-10(13)6-8(3)11(9)12(14)15-5-2/h6,9,11H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKYZCXJMNVELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=O)C=C(C1C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278011
Record name Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5421-90-9
Record name 5421-90-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57312
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC5688
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5688
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate
Reactant of Route 2
Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate
Reactant of Route 4
Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate
Reactant of Route 5
Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate
Reactant of Route 6
Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate

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